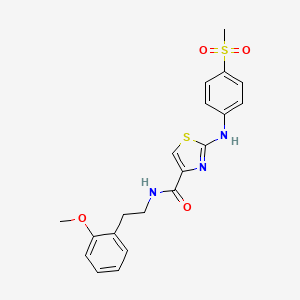

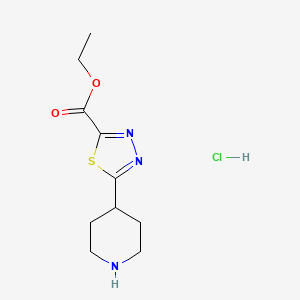

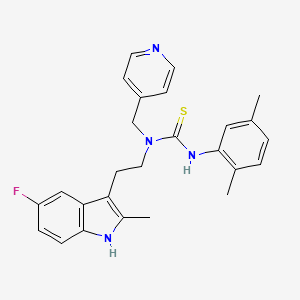

![molecular formula C21H19NO4 B2988869 2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one CAS No. 938031-03-9](/img/structure/B2988869.png)

2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chromanones, also known as benzo-dihydropyrans or benzopyrans, are a class of oxygen-containing heterocycles . They are significant structural entities and act as major building blocks in a large class of medicinal compounds . Synthetic chromanone compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of chromanone-derived compounds has been a subject of several studies . These studies focus on improving the methodologies of 4-chromanone-derived compounds . Multicomponent reactions (MCRs) have played a pivotal role in organic synthesis . MCR provides a powerful platform to quickly generate novel and complex molecules including bioactive heterocyclic scaffolds in a minimum number of steps employing diversity-oriented synthesis .Molecular Structure Analysis

The chroman-4-one framework is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis

The chemical reactions involving chromanone-derived compounds are diverse and depend on the specific structure of the compound . Several synthetic methods of preparation have been reported on chroman-4-one derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of chromanone-derived compounds can vary widely depending on their specific structure .Scientific Research Applications

Synthesis and Structural Characterization

- The synthesis and structural analysis of chromene derivatives have been a significant area of interest, with studies focusing on the development of novel compounds through various synthetic routes. For instance, the work by Wang et al. (2005) details the X-ray crystal structure of a related chromene compound, highlighting the coplanarity of the pyran ring atoms, which differs from similar compounds. This structural feature is vital for understanding the compound's chemical behavior and potential interactions with biological targets (Wang et al., 2005).

- Another study by Schmidt et al. (2012) describes the synthesis of 8-aryl-substituted coumarins via ring-closing metathesis and Suzuki-Miyaura coupling, leading to the synthesis of a furyl coumarin natural product. This highlights the versatility of chromene derivatives in synthetic chemistry and their potential as natural product analogs (Schmidt et al., 2012).

Biological Applications and Potential Activities

- Chromene derivatives have been explored for various biological activities, including antitumor, antibacterial, and enzyme inhibition properties. For example, Dong et al. (2010) reported on the design, synthesis, and evaluation of 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs for cytotoxic activity against a range of tumor cell lines, identifying compounds with promising cell growth inhibitory activity (Dong et al., 2010).

- The antibacterial effects of synthesized chromene derivatives were investigated by Behrami and Dobroshi (2019), who synthesized and characterized compounds for high-level bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

- Halim and Ibrahim (2022) conducted quantum studies, NLO, and thermodynamic properties analysis on novel synthesized chromene derivatives, demonstrating the compound's high reactivity and stability, which could be crucial for developing new pharmacophores for treating various disorders (Halim & Ibrahim, 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-methoxyethylamino)-8-methyl-3-phenylfuro[3,2-c]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-13-8-9-16-15(12-13)19-18(21(23)25-16)17(14-6-4-3-5-7-14)20(26-19)22-10-11-24-2/h3-9,12,22H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCDZUWPKNSCNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=CC=C4)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

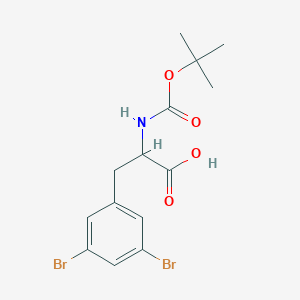

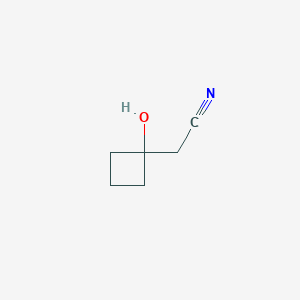

![N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2988790.png)

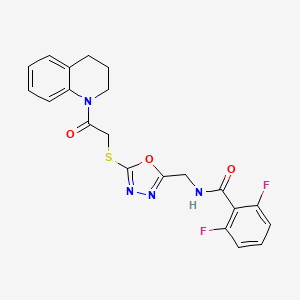

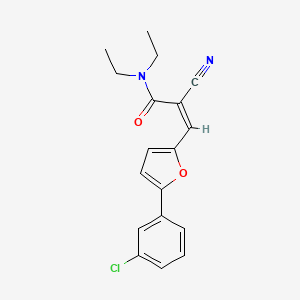

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide](/img/structure/B2988794.png)

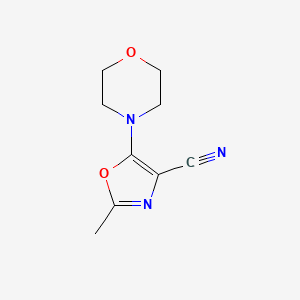

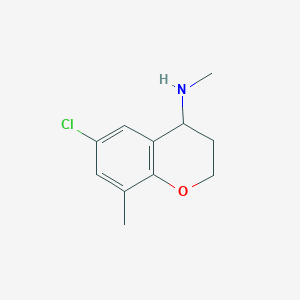

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2988796.png)

![3-[(Dimethylsulfamoylamino)methyl]-5-(furan-3-yl)pyridine](/img/structure/B2988805.png)